![molecular formula C26H17NO2 B14802952 biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B14802952.png)
biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime is a complex organic compound known for its unique structure and properties. It is derived from 9H-fluoren-9-one, a compound extensively used in organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime typically involves the reaction of 9H-fluoren-9-one with hydroxylamine to form 9-fluorenone oxime . This intermediate is then reacted with 4-biphenylylcarbonyl chloride under basic conditions to yield the final product . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted fluorenones .
Wissenschaftliche Forschungsanwendungen
9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes . Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-fluoren-9-one: The parent compound, known for its use in organic synthesis and material science.
9-fluorenone oxime: An intermediate in the synthesis of 9H-fluoren-9-one O-(4-biphenylylcarbonyl)oxime, with similar reactivity.
Fluorenone derivatives: Compounds with similar structures and properties, used in various chemical and industrial applications.
Uniqueness
The addition of the O-(4-biphenylylcarbonyl)oxime group provides unique chemical properties, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C26H17NO2 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
(fluoren-9-ylideneamino) 4-phenylbenzoate |
InChI |
InChI=1S/C26H17NO2/c28-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)29-27-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H |
InChI-Schlüssel |
SBSKSTQHTXZDJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)ON=C3C4=CC=CC=C4C5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


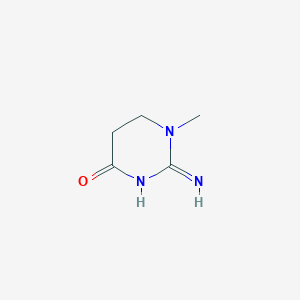
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)

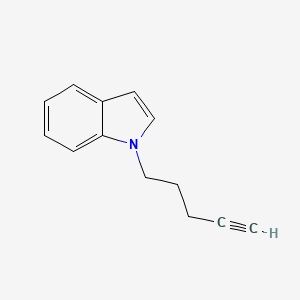
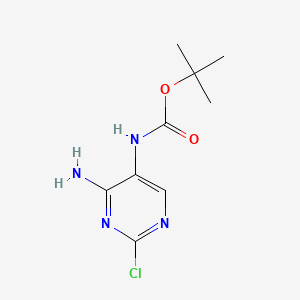

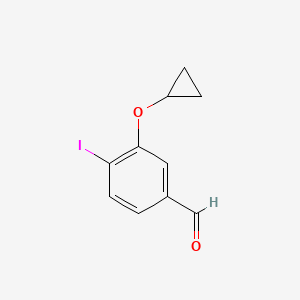
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
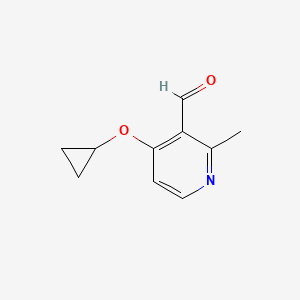
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)
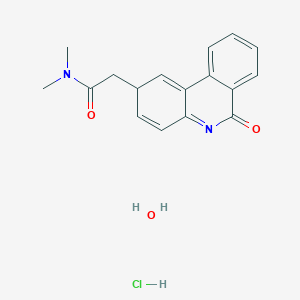

![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
